molecular formula C6H12ClN3 B2997448 methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride CAS No. 2306262-42-8

methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride

Cat. No.: B2997448
CAS No.: 2306262-42-8
M. Wt: 161.63
InChI Key: XGQIGMNKOIILQY-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its molecular structure, which includes a methyl group attached to the nitrogen atom of the imidazole ring, and a hydrochloride salt form for increased stability and solubility.

Properties

IUPAC Name

N-methyl-1-(1-methylimidazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-7-3-6-4-9(2)5-8-6;/h4-5,7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQIGMNKOIILQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C=N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride typically involves the following steps:

  • Imidazole Derivative Formation: The starting material is often an imidazole derivative, such as 1-methyl-1H-imidazole.

  • Methylation: The imidazole ring is methylated using a methylating agent like methyl iodide or dimethyl sulfate.

  • Amination: The resulting compound undergoes amination to introduce the amine group, often using ammonia or an amine source.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The methyl and amine groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride is a chemical compound with potential applications across various scientific and industrial fields. Its molecular formula is C5H10ClN3, with a molecular weight of approximately 133.58 g/mol. It is an amine featuring a methyl group attached to the imidazole ring, which contributes significantly to its chemical properties and biological activities.

Scientific Research Applications

This compound has potential applications in several fields, including the pharmaceutical industry and synthetic chemistry . Compounds containing imidazole rings are often associated with pharmacological effects. Further studies are needed to precisely characterize the specific biological activities of this compound. Studies on the interactions of this compound with biological molecules are essential for understanding its pharmacodynamics and for developing effective therapeutic agents.

Synthetic Chemistry

This compound is used as a reagent and building block in organic synthesis. It can be used in amidation reactions . The synthesis of this compound can be achieved through several methods, each offering different advantages in terms of yield and purity.

Related Compounds and Research

Several compounds share structural similarities with this compound.

  • 1-Methylhistamine dihydrochloride Involved in neurotransmission and immune response.
  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride Exhibits distinct antimicrobial properties.
  • N-Methylimidazole Commonly used as a solvent and reagent.

Mechanism of Action

The mechanism by which methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, affecting their activity.

  • Pathways Involved: It may influence various biochemical pathways, including those related to cell growth, metabolism, and immune response.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole: A closely related compound without the amine group.

  • Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative used in chemical synthesis.

Uniqueness: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other imidazole derivatives.

Biological Activity

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is a common structural motif in many bioactive compounds. The presence of both methyl and methylamine groups enhances its reactivity and biological interactions.

Chemical Formula: C6H11N3·HCl
Molecular Weight: 161.63 g/mol
CAS Number: 1083246-52-9

This compound operates through various biochemical pathways, primarily due to its structural similarity to other imidazole derivatives. It has been identified as a histamine metabolite, suggesting potential roles in modulating histaminergic signaling pathways.

Key Mechanisms:

  • Histamine Interaction: May influence histamine receptors, potentially affecting allergic responses and gastric secretions.
  • Coordination Chemistry: Acts as a ligand in coordination complexes, which can impact enzyme activity and cellular signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibitory effect observed
Escherichia coliSignificant inhibition
Pseudomonas aeruginosaModerate activity

Anticancer Potential

The compound has been investigated for its anticancer properties. Its structural features allow it to interact with cellular targets involved in cancer progression.

Case Studies:

  • In Vitro Studies: Experiments have demonstrated that derivatives of imidazole, including this compound, can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Combination Therapies: Research suggests that combining this compound with established chemotherapeutics may enhance efficacy against resistant cancer cells, particularly in solid tumors .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for enhanced biological activities, including improved potency against specific targets.

Molecular Docking Studies

Computational studies using molecular docking have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that it may effectively inhibit enzymes involved in disease processes, such as kinases associated with cancer .

Q & A

Basic: What are the recommended synthesis protocols for methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride?

Answer:
Synthesis typically involves alkylation of 1-methylimidazole derivatives. For example, analogous imidazole-based amines are synthesized via nucleophilic substitution using chlorinated precursors in anhydrous solvents under inert atmospheres . Post-synthesis, the compound is precipitated as a hydrochloride salt by treating with HCl. Critical steps include maintaining stoichiometric control to minimize byproducts and using FT-IR to verify functional groups (e.g., amine C-N stretch at ~1031 cm⁻¹) . Elemental analysis is recommended to confirm nitrogen content and purity .

Advanced: How can researchers resolve discrepancies in reported CO₂ adsorption capacities for tertiary amine-functionalized materials?

Answer:
Discrepancies often arise from differences in amine loading, pore structure, or activation protocols. To address this:

  • Conduct systematic BET surface area and pore volume analysis to correlate structural changes with adsorption performance .
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (e.g., enthalpy of adsorption) and identify competitive adsorption mechanisms .
  • Compare results against standardized benchmarks (e.g., MDEA-impregnated mesoporous carbon, which achieves 2.63 mmol CO₂/g under 5 psi ).

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Avoid exposure to strong oxidizers and moisture to prevent decomposition .
  • Use PPE (gloves, goggles) and ensure ventilation to mitigate inhalation risks.
  • Store in airtight containers at 2–8°C, as hydrochloride salts of amines are hygroscopic and prone to deliquescence .
  • Follow spill protocols: neutralize with sodium bicarbonate and dispose via certified hazardous waste channels .

Advanced: How does the tertiary amine structure influence its catalytic or adsorption properties compared to primary/secondary amines?

Answer:
Tertiary amines exhibit lower CO₂ reactivity due to the absence of N-H bonds but offer higher thermal stability and lower regeneration energy. To enhance performance:

  • Introduce activators (e.g., piperazine) to accelerate CO₂ hydration kinetics .
  • Optimize amine loading (e.g., 23–50 wt.%) to balance active sites and pore accessibility, as demonstrated in MDEA-modified mesoporous carbon .
  • Evaluate chemisorption-physisorption synergy using in-situ FT-IR to track carbamate formation .

Basic: Which analytical techniques are prioritized for structural validation?

Answer:

  • FT-IR : Identifies key functional groups (e.g., O-H stretch at ~3395 cm⁻¹ for hydroxyl contaminants, amine C-N stretch at ~1031 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms molecular conformation and purity (e.g., methyl group integration at δ 2.5–3.5 ppm) .
  • Elemental Analysis : Quantifies nitrogen content (critical for assessing amine loading in functionalized materials) .

Advanced: What experimental design considerations minimize pore blockage during amine functionalization of porous supports?

Answer:

  • Solvent Selection : Use low-viscosity solvents (e.g., ethanol) to ensure uniform pore infiltration .
  • Gradual Impregnation : Stepwise addition of amine precursors prevents aggregation, as seen in aMDEA-MC synthesis .
  • Post-Treatment Annealing : Mild thermal treatment (e.g., 60°C under N₂) removes residual solvents without degrading the amine .
  • Porosimetry : Monitor pore size distribution pre/post functionalization to assess blockage .

Basic: How is stability under varying pH conditions assessed for this compound?

Answer:

  • pH Titration : Track solubility and precipitate formation across pH 2–12. Hydrochloride salts typically remain stable in acidic conditions but hydrolyze in alkaline media .
  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 28 days and analyze degradation via HPLC or mass spectrometry .

Advanced: What computational methods complement experimental data for predicting reactivity?

Answer:

  • DFT Calculations : Model amine-CO₂ interaction energies to identify active sites .
  • Molecular Dynamics (MD) : Simulate diffusion kinetics in porous matrices to optimize pore-amine alignment .
  • QSAR Models : Correlate structural descriptors (e.g., Hammett constants) with adsorption capacity .

Basic: What are the environmental disposal guidelines for this compound?

Answer:

  • Incinerate at >800°C with alkaline scrubbers to neutralize HCl emissions .
  • Avoid aqueous disposal due to potential amine leaching; consult local regulations for hazardous waste protocols .

Advanced: How can researchers address conflicting data on thermal stability in literature?

Answer:

  • TGA-DSC Coupling : Quantify decomposition thresholds (e.g., onset temperature, residual mass) under controlled atmospheres .
  • In-Situ XRD : Monitor crystalline phase changes during heating to identify degradation pathways .
  • Replicate Studies : Standardize heating rates (e.g., 10°C/min) and sample masses to enable cross-study comparisons .

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